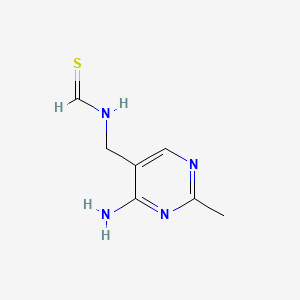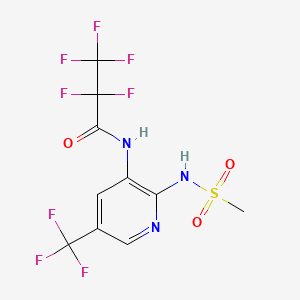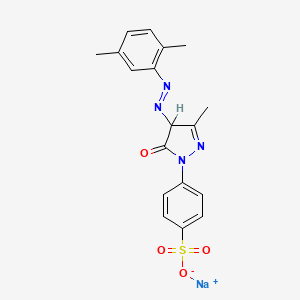
trans-beta-Santalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-beta-Santalol: is an organic compound classified as a sesquiterpene. It is one of the primary components of sandalwood oil, which is extracted from the heartwood of the Santalum album tree . This compound is known for its distinctive woody aroma and is widely used in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of trans-beta-Santalol involves the conversion of santalenes to santalols. This process can be optimized using synthetic biology strategies. For instance, engineered yeast strains can be used to produce santalenes, which are then oxidized to santalols using a P450-CPR redox system . The yields of santalenes and santalols can be increased by downregulating the ERG9 gene .
Industrial Production Methods: Industrial production of this compound typically involves the steam distillation of sandalwood heartwood . This method yields essential oil containing a mixture of alpha- and beta-santalol, with beta-santalol comprising about 20% of the oil .
Análisis De Reacciones Químicas
Types of Reactions: trans-beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized derivatives of santalol, reduced forms of the compound, and halogenated santalol derivatives .
Aplicaciones Científicas De Investigación
Biology: In biological research, trans-beta-Santalol has been studied for its antibacterial, anti-inflammatory, and antitumor properties .
Medicine: In medicine, this compound is being explored for its therapeutic properties, including its use as an anti-inflammatory and antitumor agent .
Industry: In the industry, this compound is a valuable component of sandalwood essential oil, which is used in perfumes, cosmetics, and aromatherapy products .
Mecanismo De Acción
The mechanism of action of trans-beta-Santalol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of terpenoids . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparación Con Compuestos Similares
alpha-Santalol: Another major component of sandalwood oil, known for its similar woody aroma.
alpha-Bergamotol: A minor component of sandalwood oil with a citrusy aroma.
beta-Bisabolene: A sesquiterpene found in various essential oils, known for its sweet and floral scent.
Uniqueness: trans-beta-Santalol is unique due to its specific molecular structure and the distinctive woody aroma it imparts to sandalwood oil. Its therapeutic properties, such as anti-inflammatory and antitumor activities, also set it apart from other similar compounds .
Propiedades
Número CAS |
37172-32-0 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15+/m1/s1 |
Clave InChI |
OJYKYCDSGQGTRJ-BFONTGBQSA-N |
SMILES isomérico |
C/C(=C\CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |
SMILES canónico |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Punto de ebullición |
309.00 to 310.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)









![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
